2-(Diethylamino)ethyl acrylate methyl sulfate
Overview
Description
2-(Diethylamino)ethyl acrylate methyl sulfate is a useful research compound. Its molecular formula is C11H23NO6S and its molecular weight is 297.37 g/mol. The purity is usually 95%.
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Scientific Research Applications
Thermoresponsive and pH/CO2-Responsive Polymers
Research has led to the development of a novel acrylamide monomer, which includes the 2-(diethylamino)ethyl group. This polymer shows unique thermoresponsive properties, influenced by factors like molecular weight, salt concentration, and pH. Interestingly, its solubility can be reversibly adjusted with CO2 gas, presenting potential applications in environmentally responsive materials (Jiang et al., 2014).
Adsorption and Separation Applications
The compound has been used in the synthesis of crosslinked polymers for the adsorption and separation of ions like vanadium(V), molybdenum(VI), and rhenium(VII). These polymers show significant potential in selective ion separation, influenced by factors like pH (Rivas, Maturana, & Hauser, 1999).
Enhanced Oil Recovery
A novel acrylamide copolymer has been developed for enhanced oil recovery. This copolymer, synthesized using 2-(diethylamino)ethyl acrylate methyl sulfate, demonstrates remarkable thickening, salt tolerance, and viscoelasticity, making it a promising material for oil recovery applications (Gou et al., 2015).
Drug Delivery Applications
The compound has been utilized in the preparation of pH-sensitive microspheres for drug delivery. These microspheres demonstrate the potential for controlled release of drugs, as evidenced by their successful loading and release in varying pH conditions (Swamy et al., 2013).
Antifogging and Frost-Resisting Coatings
Research has also explored the use of related acrylate polymers in creating coatings with antifogging and frost-resisting properties. These findings could have significant implications for various industrial and consumer applications, such as in optics and automotive industries (Zhao et al., 2020).
Sludge Dewatering in Wastewater Treatment
Copolymers containing this compound have been synthesized for use in sludge dewatering aids in wastewater treatment. These polymers offer a greener solution compared to current products, providing an effective and environmentally friendly alternative (Lu et al., 2014).
Flame Retardance in Polymers
Chemically modified polyacrylonitrile polymers containing this compound groups have shown significant increases in flame retardance. This modification suggests a potential application in developing fire-resistant materials (Joseph & Tretsiakova-McNally, 2012).
Mechanism of Action
Target of Action
Similar compounds, such as poly [2- (dimethylamino) ethyl methacrylate], have been studied for their ability to form electrostatic complexes with anionic biomacromolecules, such as dna and rna . This suggests that 2-(Diethylamino)ethyl acrylate methyl sulfate may interact with similar targets.
Mode of Action
It is known that this compound is an important acrylic monomer that gives basic properties to copolymers . It is likely that this compound interacts with its targets through electrostatic interactions, given its potential to form complexes with anionic biomacromolecules .
Biochemical Pathways
Similar compounds have been used in the development of drug delivery systems and nanoreactors, suggesting that this compound may influence pathways related to drug metabolism and cellular response to pharmaceuticals .
Pharmacokinetics
It is known that this compound is a colorless to yellowish, water-miscible liquid with a pungent, amine-like odor . It is miscible with water, reacts with bases, and hydrolyzes rapidly to acrylic acid and dimethylaminoethanol
Result of Action
Similar compounds have been used in the development of drug delivery systems and nanoreactors, suggesting that this compound may influence cellular uptake and response to pharmaceuticals .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it tends to spontaneously polymerize at elevated temperatures, upon irradiation, and in the presence of free-radical initiators . Therefore, it must be adequately stabilized and stored in a dry and cool place . Additionally, its solubility in water and reactivity with bases suggest that its action may be influenced by the pH and ionic strength of its environment .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-(Diethylamino)ethyl acrylate methyl sulfate plays a significant role in biochemical reactions, particularly in the formation of polymers. It interacts with enzymes such as esterases, which catalyze the hydrolysis of ester bonds, leading to the formation of acrylic acid and diethylaminoethanol. These interactions are crucial for the compound’s role in polymerization processes, where it acts as a monomer to form polymers with specific properties .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to specific proteins and enzymes, leading to their inhibition or activation. For example, the compound can inhibit the activity of certain proteases, thereby preventing the degradation of specific proteins. Additionally, it can activate certain kinases, leading to the phosphorylation of target proteins and subsequent changes in their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in cell proliferation and differentiation. These effects are often observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as promoting cell growth and differentiation. At high doses, it can be toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects are often observed, where a certain dosage level must be reached before significant effects are seen .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in its metabolism and detoxification. The compound can also affect the levels of certain metabolites, leading to changes in metabolic flux. These interactions are crucial for understanding the compound’s overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific cellular compartments. These interactions are important for understanding the compound’s localization and its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be directed to the mitochondria, where it can affect cellular respiration and energy production .
Properties
IUPAC Name |
diethyl-methyl-(2-prop-2-enoyloxyethyl)azanium;methyl sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20NO2.CH4O4S/c1-5-10(12)13-9-8-11(4,6-2)7-3;1-5-6(2,3)4/h5H,1,6-9H2,2-4H3;1H3,(H,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWSOHCILAMHGH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CCOC(=O)C=C.COS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066731 | |
Record name | Diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium methyl sulphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21810-39-9 | |
Record name | Ethanaminium, N,N-diethyl-N-methyl-2-[(1-oxo-2-propen-1-yl)oxy]-, methyl sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21810-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Diethylamino)ethyl acrylate methyl sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021810399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanaminium, N,N-diethyl-N-methyl-2-[(1-oxo-2-propen-1-yl)oxy]-, methyl sulfate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium methyl sulphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethylmethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium methyl sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.520 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Ethanaminium, N,N-diethyl-N-methyl-2-[(1-oxo-2-propen-1-yl)oxy]-, methyl sulfate (1:1) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47DLK72U62 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.